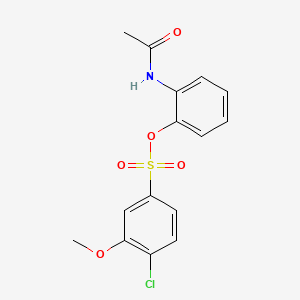![molecular formula C15H16ClN5O3 B13377330 N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide](/img/structure/B13377330.png)
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bicyclic azabicyclo moiety, a benzimidazole core, and functional groups such as chloro and nitro substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-azabicyclo[222]oct-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of organic solvents such as dichloromethane and acetic acid, with temperatures maintained around 40°C .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The key steps include the preparation of intermediate compounds, followed by their coupling under controlled conditions to form the final product .
化学反応の分析
Types of Reactions
N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as amino-substituted benzimidazoles and various substituted azabicyclo derivatives .
科学的研究の応用
N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission. This interaction is mediated through the azabicyclo moiety, which fits into the receptor binding site, leading to changes in receptor conformation and function .
類似化合物との比較
Similar Compounds
- N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(2-methoxyphenyl)benzamide hydrochloride
- N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chinolincarboxamide
- N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide hydrochloride
Uniqueness
N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and nitro groups enhances its reactivity and potential for modification, making it a versatile compound for various applications .
特性
分子式 |
C15H16ClN5O3 |
|---|---|
分子量 |
349.77 g/mol |
IUPAC名 |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-3H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C15H16ClN5O3/c16-10-5-9(12-13(18-7-17-12)14(10)21(23)24)15(22)19-11-6-20-3-1-8(11)2-4-20/h5,7-8,11H,1-4,6H2,(H,17,18)(H,19,22) |
InChIキー |
YTMAQHHWGOVABH-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC(=C(C4=C3NC=N4)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Tert-butyl-2-({[2-({5-tert-butyl-2-hydroxy-3-nitrobenzylidene}amino)cyclohexyl]imino}methyl)-6-nitrophenol](/img/structure/B13377249.png)

![Methyl 7-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxybenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13377265.png)
![N-[N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidoyl]benzenesulfonamide](/img/structure/B13377271.png)
![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B13377273.png)
![2-({(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B13377283.png)


![1,3-diphenyl-1,11-dihydro-4H-benzo[b]pyrazolo[4,3-g][1,8]naphthyridin-4-one](/img/structure/B13377291.png)
![2-benzylsulfanyl-5-(2,4-dichlorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13377300.png)

![2-Bromo-6-[({2-[(3-bromo-5-tert-butyl-2-hydroxybenzylidene)amino]cyclohexyl}imino)methyl]-4-tert-butylphenol](/img/structure/B13377309.png)
![4-bromo-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B13377319.png)

